molecular formula C7H16N2O B1258134 N-(3-aminopropyl)-4-aminobutanal

N-(3-aminopropyl)-4-aminobutanal

Cat. No. B1258134
M. Wt: 144.21 g/mol
InChI Key: JNZUMEMWAPJNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-4-aminobutanal is the N-(3-aminopropyl) derivative of 4-aminobutanal. It is a primary aliphatic amine, a secondary aliphatic amine and an alpha-CH2-containing aldehyde. It is a conjugate base of a N-(3-ammoniopropyl)-4-ammoniobutanal.

Scientific Research Applications

Biomedical Research and Therapeutic Applications

N-(3-aminopropyl)-4-aminobutanal and its derivatives play a crucial role in biomedical research and therapeutic applications. For example, aminoaldehydes derived from the oxidation of polyamines like spermidine and spermine, which include N-(3-aminopropyl)-4-aminobutanal, have demonstrated inhibitory effects on the vitality and growth of Leishmania infantum promastigotes. This indicates their potential use as a therapeutic strategy against parasitic infections (Massa et al., 2010). Additionally, the compound's derivatives have been noted for their roles in polyamine catabolism in plants and fruits, providing insights into stress responses and biochemical pathways (Zarei et al., 2015), (Zarei et al., 2016).

Enzymatic Studies

N-(3-aminopropyl)-4-aminobutanal and related compounds have been a subject of interest in enzymatic studies. The enzyme 4-aminobutanal dehydrogenase, which acts on aminoaldehydes including 4-aminobutanal and 3-aminopropanal, was purified and characterized from a Pseudomonas species, marking an important step in understanding the metabolic pathways involving these compounds (Callewaert et al., 1974).

Biochemical and Molecular Biology Research

N-(3-aminopropyl)-4-aminobutanal and its derivatives have been implicated in various biochemical and molecular biology research contexts. For instance, studies on thermophilic microbes have elucidated the synthesis and function of long-chain and branched polyamines, including derivatives of N-(3-aminopropyl)-4-aminobutanal, highlighting their importance in stabilizing and protecting nucleic acids at high temperatures (Fukuda et al., 2015), (Okada et al., 2014).

Biosensor Development

In the field of biosensor development, N-(3-aminopropyl)-4-aminobutanal derivatives have been used for constructing biosensors. For instance, N-(3-aminopropyl)pyrrole was conjugated with alginate to create a biosensor with improved enzyme immobilization and detection efficiency, demonstrating the compound's utility in enhancing biosensor performance (Abu-Rabeah et al., 2004).

properties

IUPAC Name

4-(3-aminopropylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUMEMWAPJNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303916
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(3-Aminopropyl)-4-aminobutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

136849-70-2
Record name 4-[(3-Aminopropyl)amino]butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136849-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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